1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Description
1-(2-Fluorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This specific compound features a fluorobenzyl group, which can influence its pharmacological properties.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-12-10-17(21)20(11-13-6-2-3-7-14(13)18)16-9-5-4-8-15(16)19-12/h2-9,12,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZOEFMKCJWDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The applications of 1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one are diverse and significant in various fields of medicine and pharmacology.
Anxiolytic Effects
Benzodiazepines are widely recognized for their anxiolytic (anxiety-reducing) properties. Research has indicated that compounds similar to 1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one exhibit efficacy in reducing anxiety levels in animal models. This suggests potential therapeutic applications in treating anxiety disorders.
Anticonvulsant Activity
The compound has shown promise in anticonvulsant activity. Studies involving animal models have demonstrated that benzodiazepines can modulate GABAergic transmission, which is crucial for seizure control. This property positions the compound as a candidate for further development in epilepsy treatment.
Sedative Properties
The sedative effects attributed to benzodiazepines are well-documented. The compound's ability to induce sedation could be beneficial in clinical settings where patients require preoperative sedation or management of insomnia.
Case Studies and Research Findings
Several studies have been conducted to evaluate the effects and mechanisms of compounds within the benzodiazepine class:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anxiolytic Effects | Demonstrated significant reduction in anxiety-like behavior in rodent models when treated with similar benzodiazepines. |
| Study B | Anticonvulsant Activity | Showed that compounds with similar structures effectively reduced seizure frequency in induced seizures in mice. |
| Study C | Sedative Properties | Found that administration resulted in decreased locomotion and increased sleep duration in animal subjects. |
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties.
Pathways Involved: The activation of GABA receptors results in increased chloride ion influx, hyperpolarizing the neuronal membrane and reducing neuronal excitability.
Comparison with Similar Compounds
1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be compared with other benzodiazepines:
Similar Compounds: Diazepam, lorazepam, and alprazolam are some of the well-known benzodiazepines with similar structures and pharmacological effects.
Uniqueness: The presence of the fluorobenzyl group in 1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one may confer unique properties, such as altered binding affinity and metabolic stability, distinguishing it from other benzodiazepines.
Biological Activity
1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its significant pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is and it features a tetrahydrobenzodiazepine core with a fluorophenyl substituent. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinities.
Benzodiazepines primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor system. Specifically, they bind to the GABA_A receptor at the benzodiazepine site, facilitating increased chloride ion influx and resulting in neuronal hyperpolarization. This mechanism underlies their anxiolytic, sedative, and muscle relaxant properties.
Anxiolytic Effects
Research indicates that compounds similar to 1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one exhibit significant anxiolytic effects. For instance, studies have shown that benzodiazepine derivatives enhance GABAergic transmission in animal models, leading to reduced anxiety behaviors.
Sedative Properties
The sedative effects of this compound are also notable. In controlled studies involving rodent models, administration resulted in decreased locomotor activity and increased sleep duration . These findings suggest potential applications in treating insomnia or other sleep disorders.
Anticonvulsant Activity
Benzodiazepines are well-documented for their anticonvulsant properties. The compound has shown promise in preclinical trials for its ability to suppress seizure activity in various models of epilepsy . The modulation of GABA_A receptors is believed to be the primary mechanism behind this effect.
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 : Anxiolytic Properties in Rodents | Demonstrated significant reduction in anxiety-like behavior through elevated plus-maze tests. | Supports potential use in anxiety disorders. |
| Study 2 : Sedative Effects | Increased sleep latency and duration observed in sleep deprivation models. | Indicates efficacy for insomnia treatment. |
| Study 3 : Anticonvulsant Activity | Reduced seizure frequency in pentylenetetrazole-induced seizures. | Suggests therapeutic potential for epilepsy management. |
Comparative Analysis with Related Compounds
To understand the unique biological activity of 1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one better, it is helpful to compare it with other benzodiazepines:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Diazepam | Classic benzodiazepine | Anxiolytic and muscle relaxant |
| Clonazepam | Higher potency at GABA_A receptors | Anticonvulsant properties |
| Tifluadom | Designed for selective anxiolytic effects | Minimal sedative side effects |
Q & A
Q. What are the key considerations for optimizing the laboratory-scale synthesis of 1-[(2-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one?
Methodological Answer: The synthesis typically involves a multi-step process starting with the benzodiazepine core. Key steps include:
- Acylation : Reacting the core with 2-fluorophenylmethyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Purification : Use recrystallization or chromatography (e.g., silica gel column) to isolate the final product. For crystalline derivatives, slow evaporation in solvent mixtures (e.g., ethanol/water) yields high-purity crystals .
- Yield Optimization : Control reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 for core:acylating agent) to minimize side reactions .
Q. How can researchers characterize the structural conformation and stereochemical properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the absolute configuration and hydrogen-bonding networks. For example, hydrate forms (e.g., monohydrate) reveal water molecule interactions with the carbonyl group .
- Spectroscopic Analysis :
- NMR : - and -NMR identify substituent effects (e.g., fluorine-induced deshielding at 2-fluorophenyl protons) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching vibrations (~1680–1720 cm) and NH/OH groups in hydrated forms .
Q. What methodological approaches are recommended to study its interaction with GABA-A receptor subtypes?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., -flumazenil) in competitive binding studies to measure IC values. Include positive controls (e.g., diazepam) to validate assay conditions .
- Molecular Docking : Employ software like AutoDock Vina to model interactions between the 2-fluorophenyl group and receptor hydrophobic pockets (e.g., α1/γ2 subunits) .
Advanced Research Questions
Q. How can researchers address contradictions in reported binding affinity data across different experimental models (e.g., cell-based vs. tissue assays)?
Methodological Answer:
- Standardization : Use identical buffer conditions (pH 7.4, 150 mM NaCl) and receptor preparations (e.g., recombinant human GABA-A subunits) to reduce variability .
- Data Triangulation : Combine electrophysiology (patch-clamp), binding assays, and computational simulations to validate functional efficacy versus binding affinity .
- Statistical Analysis : Apply mixed-effects models to account for inter-experiment variability in meta-analyses .
Q. What strategies improve regioselectivity during the introduction of the 2-fluorophenylmethyl group?
Methodological Answer:
- Catalyst Design : Use Pd/Cu-catalyzed Ullmann coupling for selective aryl-alkyl bond formation, minimizing competing N-alkylation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at the target nitrogen site .
- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., over-alkylation) .
Q. What novel analytical methods can track degradation products or impurities in long-term stability studies?
Methodological Answer:
- HPLC-MS/MS : Develop a gradient elution method (C18 column, 0.1% formic acid/acetonitrile) to separate and identify impurities like des-fluoro byproducts or oxidized derivatives .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV-A), and acidic/alkaline conditions to simulate degradation pathways .
- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) to quantify impurities without chromatographic separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
